Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride
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Overview
Description
Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ and react with various dipolarophiles to form the spirocyclic structure . Another method involves the use of propargyl alcohols in Rh(III)-catalyzed cascade annulation reactions .
Industrial Production Methods
Industrial production of spirocyclic compounds often requires scalable and efficient synthetic routes. The use of asymmetric catalytic synthesis has been explored to produce chiral spiro ligands from readily available raw materials . This method ensures high yield and enantioselectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidines]: These compounds share a similar spirocyclic structure and are used in similar applications.
Spiro[indoline-2,3’-hydropyridazine]: Another spirocyclic compound with potential biological activity.
Uniqueness
Spiro[indene-2,3’-piperidin]-1(3H)-one hydrochloride is unique due to its specific fusion of indene and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16ClNO |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
spiro[3H-indene-2,3'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13;/h1-2,4-5,14H,3,6-9H2;1H |
InChI Key |
JOQHWGVMMDVJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3C2=O)CNC1.Cl |
Origin of Product |
United States |
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